![molecular formula C16H16N4O B7624873 (E)-3-(3-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7624873.png)
(E)-3-(3-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile is a complex organic compound featuring a triazoloazepine ring system fused with a hydroxyphenyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazoloazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloazepine ring.
Attachment of the Hydroxyphenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, where the hydroxyphenyl group is introduced to the triazoloazepine core.
Introduction of the Nitrile Group: The nitrile group is often introduced via a cyanation reaction, where a suitable leaving group is replaced by a nitrile group using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the hydroxyphenyl group.
Reduction: Lithium aluminum hydride or catalytic hydrogenation for reducing the nitrile group.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones derived from the hydroxyphenyl group.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of triazoloazepine derivatives with biological macromolecules. It may serve as a probe to understand enzyme-substrate interactions or receptor binding.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the triazoloazepine ring can interact with enzyme active sites or receptor binding pockets. The nitrile group can participate in electrophilic or nucleophilic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-hydroxyphenyl)-2-(1,2,4-triazol-3-yl)prop-2-enenitrile: Similar structure but lacks the azepine ring.
(E)-3-(3-hydroxyphenyl)-2-(tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3-yl)prop-2-enenitrile: Similar but with a pyridine ring instead of an azepine ring.
Uniqueness
The presence of the azepine ring in (E)-3-(3-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(3-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-11-13(9-12-5-4-6-14(21)10-12)16-19-18-15-7-2-1-3-8-20(15)16/h4-6,9-10,21H,1-3,7-8H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCLXHUFKHOTAM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=CC3=CC(=CC=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=C/C3=CC(=CC=C3)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
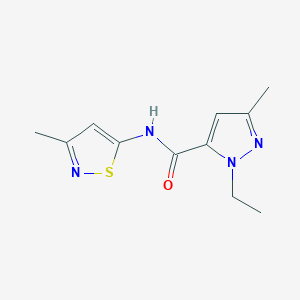
![N-[1-(3-cyanophenyl)ethyl]-3-pyridin-3-yloxypyrrolidine-1-carboxamide](/img/structure/B7624799.png)
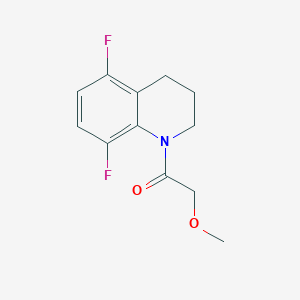
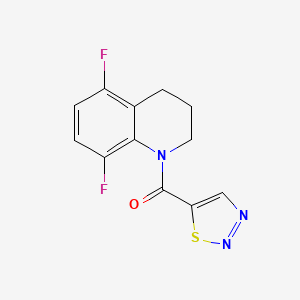
![5-Bromo-2-[(1,1-dioxothian-3-yl)amino]benzonitrile](/img/structure/B7624826.png)
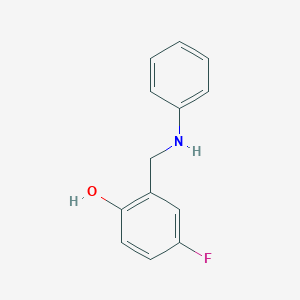
![methyl (2R)-2-[(3-cyanophenyl)methylamino]propanoate](/img/structure/B7624839.png)
![N-[(3,4-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7624842.png)

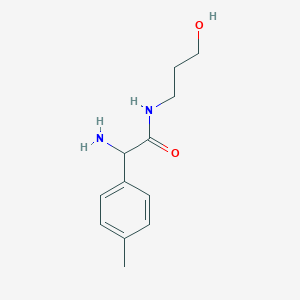
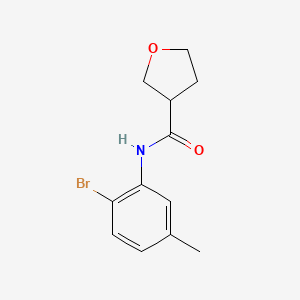
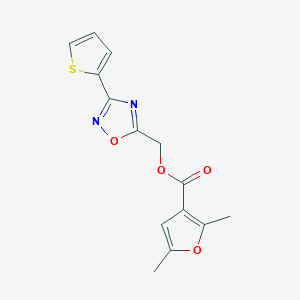
![N-[(2-methylpropan-2-yl)oxy]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7624880.png)
![(5Z)-5-[(2-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7624885.png)
